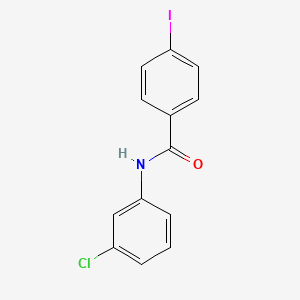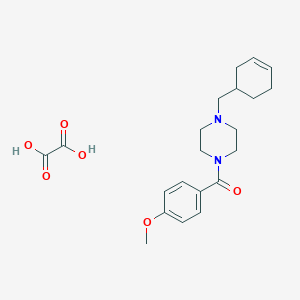![molecular formula C13H15NO5 B5185964 3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid CAS No. 6131-70-0](/img/structure/B5185964.png)
3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid is a chemical compound that is commonly known as MABA. MABA is a derivative of benzoic acid and is widely used in scientific research. MABA is a white crystalline powder that is soluble in water and has a molecular weight of 277.28 g/mol.
作用机制
MABA inhibits the activity of carboxypeptidase A by binding to the active site of the enzyme. MABA forms a stable complex with carboxypeptidase A, which prevents the enzyme from carrying out its normal function of cleaving C-terminal amino acids from peptides. This inhibition of carboxypeptidase A activity leads to an increase in the levels of peptides that are involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
MABA has been shown to have several biochemical and physiological effects. MABA has been shown to increase the levels of angiotensin II, which is a potent vasoconstrictor. MABA has also been shown to decrease the levels of bradykinin, which is a potent vasodilator. These effects of MABA on the levels of angiotensin II and bradykinin contribute to its ability to regulate blood pressure and inflammation.
实验室实验的优点和局限性
MABA has several advantages for lab experiments. MABA is stable under a wide range of pH and temperature conditions, which makes it suitable for use in various experimental conditions. MABA is also readily available and relatively inexpensive. However, MABA has some limitations for lab experiments. MABA has a low solubility in organic solvents, which limits its use in certain experimental conditions. MABA also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of MABA. MABA has been shown to have potential therapeutic applications in the treatment of hypertension and cardiovascular diseases. Further studies are needed to explore the potential of MABA as a therapeutic agent. MABA has also been shown to have immunomodulatory effects, and further studies are needed to explore its potential in the treatment of autoimmune diseases. Additionally, further studies are needed to explore the potential of MABA as a tool for studying the role of carboxypeptidase A in various physiological processes.
合成方法
The synthesis method of MABA involves the reaction of 4-methylbenzoic acid with N-carboxy anhydride of 4-aminobutanoic acid. The reaction takes place in the presence of a catalyst such as triethylamine. The product obtained is then purified using recrystallization techniques. The yield of MABA obtained using this method is approximately 60%.
科学研究应用
MABA is widely used in scientific research due to its ability to inhibit the activity of carboxypeptidase A, which is an enzyme that plays a crucial role in the regulation of blood pressure. MABA has been used to study the role of carboxypeptidase A in hypertension and cardiovascular diseases. MABA has also been used to study the role of carboxypeptidase A in the immune system and inflammation.
属性
IUPAC Name |
3-(4-carboxybutanoylamino)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-8-5-6-9(13(18)19)7-10(8)14-11(15)3-2-4-12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQBJZZVCILMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387346 |
Source


|
| Record name | ST50928220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Carboxybutanoyl)amino]-4-methylbenzoic acid | |
CAS RN |
6131-70-0 |
Source


|
| Record name | ST50928220 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B5185888.png)
![4-[6-(methoxycarbonyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B5185892.png)
![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)
![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)

![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)


![methyl 4-{[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B5185953.png)
![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)

![3-ethyl-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5185989.png)